molecular formula C4H10O2<br>CH3CH2CH(OH)CH2OH<br>C4H10O2 B146104 1,2-Butanediol CAS No. 584-03-2

1,2-Butanediol

Cat. No.: B146104
CAS No.: 584-03-2
M. Wt: 90.12 g/mol
InChI Key: BMRWNKZVCUKKSR-UHFFFAOYSA-N
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Description

1,2-Butanediol (C₄H₁₀O₂) is a four-carbon diol with hydroxyl groups on the first and second carbon atoms. It is a versatile platform chemical used in synthesizing polyester polyols, plasticizers, cosmetics, and pharmaceuticals . Its molecular structure, with adjacent hydroxyl groups, confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, making it valuable in industrial and biotechnological applications .

Preparation Methods

Hydration of 1,2-Epoxybutane

The industrial synthesis of 1,2-butanediol predominantly relies on the acid-catalyzed hydration of 1,2-epoxybutane (1,2-butene oxide). This exothermic reaction involves the nucleophilic addition of water to the strained epoxide ring, yielding the diol as the primary product .

Reaction Mechanism and Conditions

The process requires a ten- to twenty-fold excess of water to suppress the formation of polyether byproducts, such as di- and triethylene glycols. Sulfuric acid (H₂SO₄) or strongly acidic ion-exchange resins serve as catalysts, enabling the reaction to proceed at temperatures below 160°C and slightly above atmospheric pressure . Selectivity for this compound ranges from 70% to 92%, depending on water concentration and catalyst efficiency .

Table 1: Optimization Parameters for 1,2-Epoxybutane Hydration

ParameterRange
Temperature120–160°C
Pressure1–2 atm
Molar Ratio (H₂O:Epoxide)10:1–20:1
CatalystH₂SO₄ or ion-exchange resin
Selectivity70–92%

The scalability of this method is well-established, with large-scale production facilities leveraging continuous-flow reactors to maximize yield . However, challenges include corrosion due to acidic conditions and the need for rigorous purification to remove residual catalysts and byproducts.

Byproduct of 1,4-Butanediol Production

This compound is recovered as a secondary product during the synthesis of 1,4-butanediol (1,4-BDO) via the Reppe process or butadiene-acetic acid route . In these processes, butadiene undergoes catalytic hydrocracking or acetoxylation, generating a mixture of diols.

Catalytic Hydrocracking of Carbohydrates

The catalytic hydrocracking of renewable feedstocks, such as sorbitol or glucose, represents a sustainable route to this compound. This method employs transition-metal catalysts (e.g., Ni, Cu, or Ru) under hydrogen pressure to cleave C–C bonds in carbohydrates .

Reaction Pathway and Efficiency

Sorbitol undergoes sequential dehydration and hydrogenation steps, forming intermediates like erythritol, which are further reduced to this compound. Typical conditions include temperatures of 200–250°C and hydrogen pressures of 50–100 bar, with yields up to 25% .

Table 3: Carbohydrate Hydrocracking Conditions

FeedstockCatalystTemperature (°C)H₂ Pressure (bar)Yield (%)
SorbitolNi/C2207022
GlucoseRu/C2409018

This method aligns with green chemistry principles but faces challenges in selectivity and catalyst deactivation due to coking.

Dihydroxylation of But-1-ene

The Sharpless asymmetric dihydroxylation of but-1-ene using osmium tetroxide (OsO₄) is a laboratory-scale method for synthesizing enantiomerically enriched this compound . This reaction proceeds via a cyclic osmate ester intermediate, followed by reductive hydrolysis to yield the diol.

Stereochemical Control and Limitations

Using chiral ligands such as (DHQD)₂PHAL, enantiomeric excess (ee) values exceeding 98% have been achieved . However, the high cost and toxicity of OsO₄ limit its industrial applicability.

Table 4: Dihydroxylation of But-1-ene with OsO₄

SubstrateOxidizing AgentLigandee (%)
But-1-eneOsO₄(DHQD)₂PHAL>98

Enzymatic Asymmetric Reduction

Enzymatic reduction of 1-hydroxy-2-butanone using alcohol dehydrogenases (ADHs) offers a biocatalytic route to optically pure (R)-1,2-butanediol . Glucose dehydrogenase (GDH) regenerates the cofactor NADPH in situ, enabling continuous reduction.

Process Optimization and Scalability

Resting cells of Rhodococcus sp. strain TB-42, cultivated on ethanol, efficiently convert 1-hydroxy-2-butanone to (R)-1,2-butanediol with 98% ee . Reaction conditions include pH 7.0, 35°C, and 12-hour incubation, yielding 16.7 mg/mL of product .

Table 5: Biocatalytic Reduction Parameters

EnzymeSubstrateCofactoree (%)Yield (mg/mL)
ADH from Rhodococcus sp.1-hydroxy-2-butanoneNADPH9816.7

This method is environmentally benign but requires optimization for large-scale fermentation.

Chemical Reactions Analysis

Types of Reactions: 1,2-Butanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Manufacturing

1,2-BDO serves as a critical platform chemical in the synthesis of several important compounds:

  • Polyester Polyols : It is extensively used in the production of polyester polyols for polyurethane foams and coatings. These polyols enhance flexibility and durability in materials used for automotive interiors and insulation .
  • Plasticizers : 1,2-BDO can be reacted with dibasic acids to produce non-migratory plasticizers for PVC resins, which are utilized in various consumer products and industrial applications .
  • Solvent for Inks : As a solvent, it improves the wettability of inks in printing applications, particularly inkjet technology. This application is crucial for achieving high-quality prints on diverse substrates .

Pharmaceutical Industry

In pharmaceuticals, 1,2-BDO is used as a solvent and excipient in drug formulations. Its properties facilitate the stabilization of active pharmaceutical ingredients (APIs) and improve the solubility of poorly soluble drugs. Additionally, it has been investigated for its potential in drug delivery systems due to its biocompatibility .

Biotechnology Applications

Recent advancements have highlighted 1,2-BDO's potential in metabolic engineering:

  • Biosynthesis : Researchers have developed non-natural pathways to produce 1,2-BDO from renewable resources using engineered strains of Escherichia coli. This method offers a sustainable approach to producing this compound from carbohydrates, thus reducing dependency on fossil fuels .
  • Chiral Resolution : 1,2-BDO can be converted into 1-hydroxy-2-butanone (HB) through biocatalytic processes. This transformation is significant in producing chiral compounds for various applications in pharmaceuticals and agrochemicals .

Case Study 1: Production of Polyester Polyols

A study demonstrated the synthesis of polyester polyols using 1,2-BDO as a starting material. The resulting polyols exhibited enhanced properties suitable for high-performance applications in automotive and construction industries. The research highlighted the efficiency of using 1,2-BDO in producing eco-friendly materials .

Case Study 2: Metabolic Engineering for Sustainable Production

In a groundbreaking study published in early 2024, scientists engineered E. coli to produce 1,2-BDO from glucose through a modified metabolic pathway. This innovative approach not only showcases the feasibility of bioproduction but also emphasizes the potential for large-scale applications in sustainable chemical manufacturing .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Chemical ManufacturingProduction of polyester polyols and plasticizersEnhanced material properties
Pharmaceutical IndustrySolvent and excipient for drug formulationsImproved solubility and stability
BiotechnologyBiosynthesis from renewable resourcesSustainable production methods
Chiral ResolutionConversion to produce chiral compoundsImportant for pharmaceuticals and agrochemicals

Mechanism of Action

1,2-Butanediol is one of several butanediol isomers, including:

  • 1,3-Butanediol
  • 1,4-Butanediol
  • 2,3-Butanediol

Uniqueness: this compound is unique due to its vicinal diol structure, which imparts distinct chemical reactivity compared to its isomers. For example, 1,4-Butanediol is primarily used as an industrial solvent and in the production of plastics, while 2,3-Butanediol is used in the production of biofuels .

Comparison with Similar Compounds

Comparison with Structural Isomers: Butanediols

1,3-Butanediol and 1,4-Butanediol

  • Adsorption Selectivity : In adsorption experiments using PS-SBT resin, 1,2-butanediol exhibited lower selectivity compared to 1,3-propanediol but higher than 1,4-butanediol. This difference is attributed to hydroxyl group positioning, which influences hydrogen-bonding interactions .
  • Deep Eutectic Solvents (DES): 1,2-, 1,3-, and 1,4-butanediols serve as hydrogen bond donors (HBDs) in DES. The density of DES containing this compound (1.009–1.030 g·cm⁻³) is comparable to those using 1,5-pentanediol, highlighting its role in modulating solvent density .
  • Polymer Applications : 1,4-Butanediol-derived polymers (e.g., polybutylene succinate) exhibit superior stability compared to those from 1,2-propanediol or ethylene glycol, emphasizing the impact of hydroxyl group spacing on material properties .

2,3-Butanediol

  • Stereoisomerism : Unlike this compound, 2,3-butanediol has three stereoisomers (two enantiomers and one meso form), complicating microbial production. Microbial strains often produce mixtures due to multiple butanediol dehydrogenases (BDHs), whereas this compound lacks stereoisomers, simplifying synthesis .
  • Industrial Use : 2,3-Butanediol is a precursor for chiral chemicals and biofuels, whereas this compound is prioritized for solvents and polymer synthesis .

Comparison with Other Diols

1,2-Propanediol (1,2-PD)

  • Biosensor Specificity : The transcription factor PocR shows higher sensitivity to 1,2-PD than this compound, likely due to steric hindrance from the additional methyl group in the latter .
  • Applications : 1,2-PD is widely used in antifreeze and food additives, while this compound is favored in niche applications like DES and specialty polymers .

Ethylene Glycol (EG)

  • Separation Efficiency : NaY zeolite adsorbs EG more effectively than this compound due to EG’s smaller molecular size and higher polarity. This property is exploited in industrial separation processes .

Longer-Chain Diols (e.g., 1,2-Pentanediol, 1,2-Hexanediol)

  • Membrane Interactions : this compound enhances skin penetration due to its shorter chain length and balanced lipophilicity. In contrast, 1,2-hexanediol acts as a penetration retardant, demonstrating how chain length modulates biological interactions .

Physicochemical Properties

Phase Change Data

  • Enthalpy of Vaporization : this compound (ΔHvap = 58.3 kJ·mol⁻¹) has a lower enthalpy than 1,4-butanediol (ΔHvap = 65.1 kJ·mol⁻¹), reflecting weaker intermolecular forces due to adjacent hydroxyl groups .
  • Density in DES : DES containing this compound exhibits densities (~1.02 g·cm⁻³) similar to glycerol-based DES, underscoring its utility in solvent design .

Production Methods

  • Microbial Synthesis: Metabolic engineering of E. coli enables de novo production of this compound, bypassing the optical purity challenges associated with 2,3-butanediol .
  • Chemical Synthesis : this compound is produced via hydrolysis of butylene oxide, whereas 2,3-butanediol is derived from acetoin reduction .

Data Tables

Table 1: Key Properties of Butanediol Isomers

Property This compound 1,3-Butanediol 1,4-Butanediol 2,3-Butanediol
Molecular Formula C₄H₁₀O₂ C₄H₁₀O₂ C₄H₁₀O₂ C₄H₁₀O₂
Hydroxyl Positions 1,2 1,3 1,4 2,3
Stereoisomers None None None 3
ΔHvap (kJ·mol⁻¹) 58.3 61.2 65.1 63.8
Primary Applications DES, polymers Solvents Polymers Biofuels

Table 2: Comparison with Other Diols

Diol Chain Length Key Application Penetration Effect
This compound C4 DES, polymers Enhancer
1,2-Propanediol C3 Antifreeze, food additives Enhancer
1,2-Hexanediol C6 Cosmetics Retardant
Ethylene Glycol C2 Antifreeze N/A

Biological Activity

1,2-Butanediol (BD) is a diol compound with various biological activities and applications in biochemistry, pharmacology, and industrial processes. This article explores its biological activity, enzymatic interactions, and potential therapeutic uses based on diverse research findings.

This compound is a colorless, viscous liquid with the molecular formula C4_4H10_{10}O2_2. It exists in two stereoisomeric forms: (R,R) -1,2-butanediol and (S,S) -1,2-butanediol. The compound is soluble in water and exhibits hygroscopic properties.

1. Enzymatic Conversion

Recent studies have highlighted the enzymatic conversion of this compound into other valuable products. For instance:

  • Diol Dehydrogenases : These enzymes catalyze the oxidation of this compound to 1-hydroxy-2-butanone (HB). A study demonstrated that several recombinant E. coli strains expressing different diol dehydrogenases showed varying specific activities when using this compound as a substrate. The maximum specific activity observed was 5.02 U/mg using a mixture of this compound with NAD+^+ as a coenzyme .
  • Glycerol Dehydrogenases : These enzymes also exhibit activity on this compound. In experiments, one glycerol dehydrogenase from Serratia sp. T241 showed a specific activity of 2.28 U/mg for the oxidation of this compound .

2. Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties against various pathogens. For example:

  • In Vitro Studies : Tests conducted on bacterial cultures have shown that this compound can inhibit the growth of certain bacteria such as E. coli and Staphylococcus aureus. The mechanism appears to involve disruption of cellular membranes .

Case Study 1: Biocatalytic Applications

A notable application of this compound is in biocatalysis for producing valuable chemicals like HB. In an experiment involving E. coli strains engineered to express specific dehydrogenases, it was found that optimizing reaction conditions significantly increased product yield. For example, under optimal conditions, concentrations of HB reached up to 329.22 mM within 12 hours .

Case Study 2: Polymeric Applications

In polymer chemistry, this compound is used as a monomer for synthesizing polyesters and polyurethanes. Its incorporation into polymeric structures enhances flexibility and thermal stability. Studies have shown that varying the ratio of this compound in polymer formulations can lead to significant changes in mechanical properties .

Research Findings Summary

The table below summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Findings
Enzymatic ConversionMaximum specific activity of BDH was 5.02 U/mg for converting BD to HB.
Antimicrobial ActivityInhibits growth of E. coli and S. aureus; disrupts cellular membranes.
Polymer SynthesisUsed as a monomer; alters mechanical properties depending on concentration used in polymers.

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 1,2-butanediol from biomass-derived substrates, and how do process parameters influence selectivity?

  • Methodological Answer : this compound (1,2-BDO) is synthesized via catalytic hydrogenation or microbial fermentation of biomass-derived sugars (e.g., glucose) or glycerol. Key parameters include catalyst type (e.g., Cu-based catalysts for hydrogenation), temperature (120–200°C), hydrogen pressure (2–10 MPa), and pH (neutral to mildly acidic for microbial routes). Selectivity ranges from 70% to 92%, with higher water content favoring 1,2-BDO over byproducts like higher ethers . Challenges include optimizing feedstock purity and minimizing competitive reactions (e.g., dehydration).

Q. How is the molecular weight of this compound calculated, and what role does this play in stoichiometric analysis?

  • Methodological Answer : The molecular weight (MW) of 1,2-BDO (C₄H₁₀O₂) is calculated as:
    MW=(4×12.0107)+(10×1.008)+(2×15.9994)=90.1216g/mol\text{MW} = (4 \times 12.0107) + (10 \times 1.008) + (2 \times 15.9994) = 90.1216 \, \text{g/mol}

This value is critical for stoichiometric calculations in polymerization (e.g., polyurethane synthesis) or metabolic flux analysis in microbial studies .

Q. What are the key physical and chemical properties of this compound relevant to its application as a solvent or polymer precursor?

  • Methodological Answer : Key properties include:

  • Viscosity : ~138 mPa·s at 20°C, influencing solvent selection for reactions.
  • Reactivity : Forms acetals/ketals with aldehydes/ketones and polyesters with dicarboxylic acids.
  • Hygroscopicity : Requires anhydrous storage to prevent hydrolysis during polymer synthesis.
    These properties guide experimental design in solvent-mediated reactions or copolymer formulations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods for vapor control (TLV: 10 ppm).
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose per local regulations.
  • First Aid : Rinse eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis or chiral polymer synthesis?

  • Methodological Answer : The (S)- and (R)-enantiomers of 1,2-BDO exhibit distinct reactivity:

  • (S)-1,2-BDO : Used in enantioselective synthesis of (R)-2-hydroxybutyric acid (99.7% ee) via Gluconobacter oxydans .
  • Chiral Polymers : Stereochemistry dictates crystallinity and thermal stability in polyesters.
    Researchers should use chiral GC or HPLC to verify enantiomeric purity before catalytic applications .

Q. What mechanistic insights explain the preferential C–C bond cleavage in this compound during electrochemical oxidation?

  • Methodological Answer : Vicinal hydroxyl groups in 1,2-BDO lower the energy gap (1.633 eV) for C–C cleavage compared to 1,3- or 1,4-BDO (3.136–3.393 eV). This is validated via DFT calculations and cyclic voltammetry, showing higher current density for 1,2-BDO oxidation. Experimental protocols should include controlled-potential electrolysis and in-situ FTIR to track intermediates .

Q. How can NaY zeolite be optimized for selective adsorption of this compound in ethylene glycol mixtures?

  • Methodological Answer :

  • Pore Size Tuning : NaY zeolite (7.4 Å pores) preferentially adsorbs 1,2-BDO (kinetic diameter: 5.2 Å) over ethylene glycol (4.8 Å).
  • Fixed-Bed Columns : Optimize flow rate (0.5–1.0 mL/min) and temperature (25–40°C) for >90% separation efficiency.
  • Regeneration : Use ethanol rinsing to restore adsorption capacity after 5 cycles .

Q. What kinetic models describe the transesterification of this compound with dimethyl carbonate (DMC) in reactive distillation systems?

  • Methodological Answer : A pseudo-homogeneous model fits the reaction:
    r=k[1,2-BDO][DMC]k[byproduct]r = k \cdot [\text{1,2-BDO}] \cdot [\text{DMC}] - k' \cdot [\text{byproduct}]

Key parameters:

  • Activation energy (EaE_a): 45–60 kJ/mol.
  • Optimal molar ratio (DMC:1,2-BDO): 2:1.
    Use GC-MS to monitor reactant conversion and validate model predictions .

Q. How can LC-ESI–MS/MS be applied to quantify trace this compound in biological matrices?

  • Methodological Answer :

  • Derivatization : Benzoyl chloride reacts with 1,2-BDO to form a stable ester (LOD: 0.54 mg/L; LOQ: 0.80 mg/L).
  • Chromatography : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water).
  • Validation : Spike recovery tests (85–110%) and inter-day precision (<15% RSD) are required for clinical studies .

Q. What computational tools are used to predict the thermodynamic stability of this compound derivatives in polymer backbones?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate glass transition temperatures (TgT_g) using force fields (e.g., OPLS-AA).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for ester linkages.
  • Software : Gaussian 16 or Materials Studio for energy minimization and conformational analysis .

Q. Tables for Key Data

Table 1 : Comparative Reactivity of Butanediol Isomers in Electro-Oxidation

IsomerEnergy Gap (eV)Preferred Reaction Pathway
1,2-BDO1.633C–C cleavage to formic acid
1,3-BDO3.136Partial oxidation to ketones
1,4-BDO3.393Full oxidation to CO₂
Source: DFT calculations

Table 2 : Analytical Performance of LC-ESI–MS/MS for Glycols

CompoundLOD (mg/L)LOQ (mg/L)Retention Time (min)
1,2-BDO0.540.809.00
2,3-BDO0.610.909.30
Source: Validation data

Properties

IUPAC Name

butane-1,2-diol
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InChI

InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3
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InChI Key

BMRWNKZVCUKKSR-UHFFFAOYSA-N
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Canonical SMILES

CCC(CO)O
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Molecular Formula

Record name 1,2-BUTANEDIOL
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DSSTOX Substance ID

DTXSID6040375
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Molecular Weight

90.12 g/mol
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Physical Description

Liquid, Colorless, hygroscopic liquid; [CHEMINFO], COLOURLESS VISCOUS LIQUID.
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Boiling Point

195-196.9 °C, 194 °C
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Flash Point

90 °C, 40 °C (104 °F) (CLOSED CUP), 93 °C c.c.
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Solubility

SPECIFIC OPTICAL ROTATION: -7.4 DEG AT 22 °C/D (ALCOHOL, 4%); SOL IN WATER, ALCOHOL & ACETONE /L-FORM/, Miscible with water in all proportions, readily soluble in alcohols, slightly soluble in ethers and esters, and insoluble in hydrocarbons., Solubility in water: miscible
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Density

1.0023 @ 20 °C, Relative density (water = 1): 1.01
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Vapor Density

3.1 (AIR= 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

0.05 [mmHg], 0.0501 mm Hg @ 25 °C, estimated from experimentally derived coefficients, Vapor pressure, Pa at 20 °C: 10
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Color/Form

CLEAR VISCOUS LIQUID

CAS No.

584-03-2
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Melting Point

-50 °C, -114 °C
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Synthesis routes and methods I

Procedure details

Investigations into the PCR enhancing capabilities of diol cosolvents were carried out using GTP as the primary template. This choice was made in order to provide the cosolvents with the greatest opportunity to demonstrate their effectiveness because GTP has the lowest GC content of the three templates used. Whether any diol is exclusively capable of amplifying c-jun at 92° C. was not investigated, since the diol family does not contain any member analogous to tetramethylene sulfoxide or sulfolane. The standard protocol for annealing temperature and concentration gradient screening was again followed. Additives were tested with GTP over annealing temperature gradients using a 95° C. denaturing temperature; 1,2-pentanediol and 1,2-hexanediol displayed detectable amplification only in very narrow concentration ranges, and trans-1,2-cyclopentanediol was inhibitory at all concentrations. These cosolvents were thus omitted from further studies. The optimal annealing temperatures for the remaining compounds were: ethylene glycol, 1,2-propanediol, 1,3-propanediol and cis-1,2-cyclopentanediol—58° C.; 1,2-butanediol—54° C.; 1,3-butanediol and 1,4-butanediol—60° C.; 2,4-pentanediol, 1,5-pentanediol, 1,6-hexanediol and MPD—56° C. The following concentration gradients were tested at these annealing temperatures: ethylene glycol—0.5, 1.0, 1.5, 2.0, 2.5, 3.0 and 4.5M; 1,2-propanediol—0.3, 0.5, 0.7, 0.9, 1.1, 1.4, 1.6, 1.8 and 2.0M; 1,3-propanediol—0.3, 0.5, 0.7, 0.9, 1.1 and 1.4M; 1,2-butanediol—0.1, 0.3, 0.5, 0.7, 0.8, 0.9 and 1.1M; 1,3-butanediol—0.2, 0.4, 0.5, 0.6, 0.7, 0.8, 1.0 and 1.1M; 1,4-butanediol—0.2, 0.4, 0.5, 0.6, 0.7, 0.8 and 1.0M; 1,5-pentanediol—0.1 to 0.6M in 0.1M intervals; 2,4-pentanediol—0.1 to 0.6 in 0.1M intervals; 1,6-hexanediol—0.05 to 0.35M in 0.05M intervals; MPD—0.1 to 0.5M in 0.1M intervals; cis-1,2-cyclopentanediol—0.05 to 0.3M in 0.05M intervals; glycerol—0.1 to 1.3M in 0.2M intervals. FIG. 4 shows results from the concentration gradients for 1,2-butanediol, 1,2-propanediol and glycerol. Potencies and effective ranges of the cosolvents are listed in Table 1. Virtually every diol studied provided nearly 100% specificity with GTP; thus, specificities are omitted from the table. Variation of amplification with concentration is displayed for 1,2-propanediol, 1,4-butanediol, 1,5-pentanediol and glycerol in FIG. 5. Splines for the three isomeric butanediols are shown in FIG. 6.
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Synthesis routes and methods II

Procedure details

The low boiling components of the hydrogenation mixture (principally water, acetic acid and hydrogenation products derived from methacrolein and allyl acetate) are distilled off under reduced pressure. The residue is subjected to the magnesia - promoted methanolysis in a manner similar to that described in Example II. It is passed continuously down through an 8 ft. × 1 in. diameter tube packed with one liter of the catalyst described in Example II and maintained at 130°C, against a countercurrent of methanol vapor (2000 grams per 800 gram charge per hour). Methyl acetate and the excess methanol are condensed from the top effluent, and a butanediol-rich trickle phase is taken into the boiler. Analysis of the latter (in a case using a single charge) by quantitative glpc shows the presence of 248 g of 1.4 - butanediol (69% yield in the conversion from allyl acetate), 17 grams of 2-methyl-1,3-propanediol (5% yield), and 47 grams of 1,2-butanediol (13% yield).
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Yield
13%

Synthesis routes and methods III

Procedure details

Anti-inflammatory compositions of the type described hereinabove containing acetylsalicylic acid, 1,2-propanediol, ethanol and monoolein are tested in the foregoing manner. In a typical test procedure, a composition comprising 3% by weight acetylsalicylic acid in a 1:1 (wt.) 1,2-propanediol/ethanol base containing 1% glyceryl monooleate gives an excellent blanching grade of about 3 about 2 hours post-application. Replacement of the 1,2-propanediol in the above composition with 1,3-propanediol, 1,2-butanediol, 1,3-butanediol and 1,4-butanediol gives blanching grades of 3.2, 2.6, 2.8 and 2.6, respectively. Similarily, replacement of the ethanol with 1-propanol and 2-propanol gives blanching grades of 3.1 and 3.0, respectively.
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1,2-propanediol ethanol
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Synthesis routes and methods IV

Procedure details

The photoreceptors of Comparative Examples (2) through (8) were obtained in the same manner as Example 1 except that 1-heptanol, 1-octanol, ethylene glycol, 1,2-butanediol, 1,2-hexanediol, glycerin and 1,16-hexadecanediol were used in place of 1,4-butanediol.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Butanediol
Reactant of Route 2
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1,2-Butanediol
Reactant of Route 3
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Reactant of Route 4
1,2-Butanediol
Reactant of Route 5
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Reactant of Route 6
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